molecular formula C19H14ClNO3 B2654873 8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 312636-19-4

8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2654873
CAS RN: 312636-19-4
M. Wt: 339.78
InChI Key: AXLDYSXCLVCKJM-UHFFFAOYSA-N
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Description

8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CAC-0982, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. The compound belongs to the class of chromene derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis Techniques

Chromene derivatives, including those similar to 8-allyl-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized through various methods, demonstrating the chemical versatility and interest in this class of compounds. For instance, the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, a related compound, has been optimized using commercially available starting materials, showcasing the synthetic interest in chromene derivatives for their potential applications in various fields (Zhu et al., 2014).

Crystal Structure Analysis

The structural analysis of chromene derivatives provides insight into their molecular conformation, which is crucial for understanding their chemical behavior and potential applications. For example, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been studied, revealing that these molecules are essentially planar and exhibit specific conformations that could influence their reactivity and interactions with biological targets (Gomes et al., 2015).

Biological Activity

Certain chromene derivatives have been evaluated for their antimicrobial activities, highlighting the potential of these compounds in medicinal chemistry. For instance, a study on new chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles demonstrated significant antimicrobial properties, suggesting the therapeutic potential of chromene derivatives (Azab et al., 2017).

Material Science Applications

Chromene derivatives have also found applications in material science, such as in the synthesis of aromatic polyamides with coumarin chromophores. These materials exhibit photosensitive properties, making them suitable for various applications in the field of materials science, including the development of novel polymers with specific light-responsive properties (Nechifor, 2009).

Chemical Reactivity and Applications

The reactivity of chromene derivatives in chemical synthesis has been explored, with studies demonstrating their utility in the formation of C-C bonds. For example, iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborates have been reported, indicating the potential of chromene derivatives in facilitating complex synthetic transformations (Ilies et al., 2017).

properties

IUPAC Name

N-(3-chlorophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3/c1-2-5-12-6-3-7-13-10-16(19(23)24-17(12)13)18(22)21-15-9-4-8-14(20)11-15/h2-4,6-11H,1,5H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLDYSXCLVCKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

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